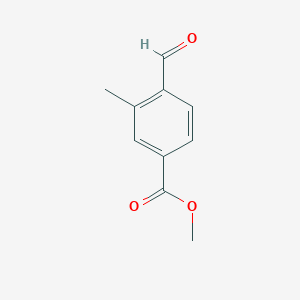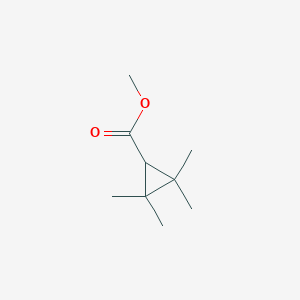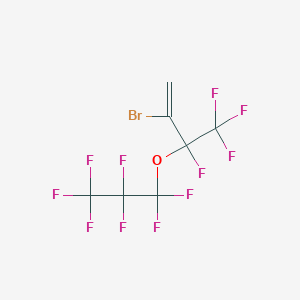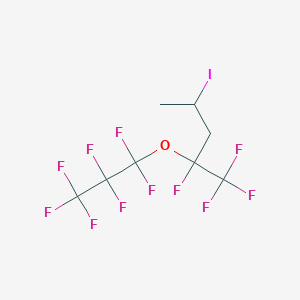![molecular formula C9H10F3NOS B3040871 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol CAS No. 245728-41-0](/img/structure/B3040871.png)
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol
Descripción general
Descripción
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is an organic compound with the molecular formula C9H10F3NOS It features a pyridyl ring substituted with a methyl group and a trifluoromethyl group, connected to an ethan-1-ol moiety via a thioether linkage
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
The trifluoromethyl group in its structure could potentially enhance its metabolic stability and lipophilicity, which could influence its bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins or enzymes, leading to downstream changes in cellular processes .
Action Environment
The action of 2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which this compound may be involved in, is known to be influenced by the reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol typically involves the reaction of 6-methyl-4-(trifluoromethyl)-2-pyridylthiol with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified ethan-1-ol derivatives.
Substitution: Various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)aniline
- 2-Methyl-4-trifluoromethyl-1H-imidazole
Uniqueness
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is unique due to its combination of a pyridyl ring with a trifluoromethyl group and a thioether linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NOS/c1-6-4-7(9(10,11)12)5-8(13-6)15-3-2-14/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZLNKRENUYFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)SCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)










